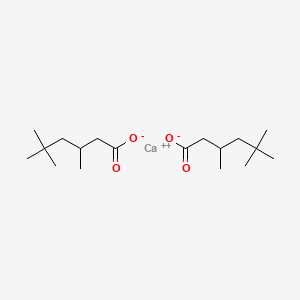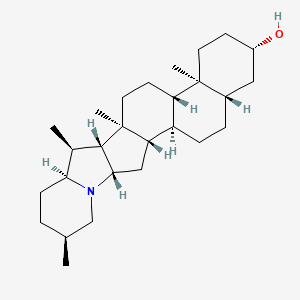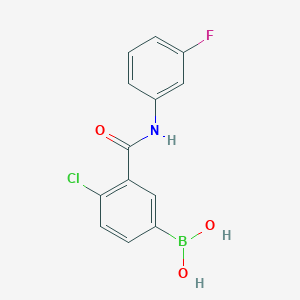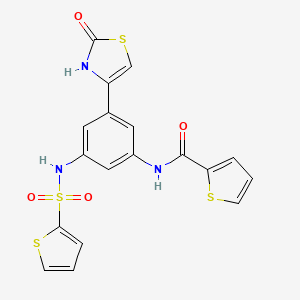![molecular formula C16H22BClO4 B12642837 Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is an organic compound with the molecular formula C14H20BClO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is often utilized as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate typically involves the reaction of 4-chloro-3-iodophenylboronic acid with methyl 3-bromopropanoate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
Coupling Products: Formation of biaryl compounds.
Oxidation Products: Alcohols or ketones.
Reduction Products: Alcohols or aldehydes.
Applications De Recherche Scientifique
Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is unique due to the presence of the chloro group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C16H22BClO4 |
|---|---|
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C16H22BClO4/c1-15(2)16(3,4)22-17(21-15)12-10-11(6-8-13(12)18)7-9-14(19)20-5/h6,8,10H,7,9H2,1-5H3 |
Clé InChI |
TWOVUHJRNNGFAO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CCC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


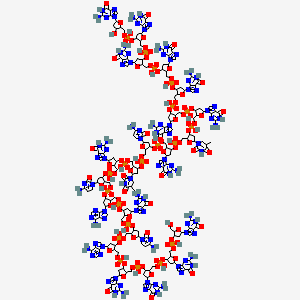



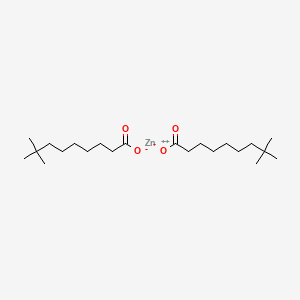

![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
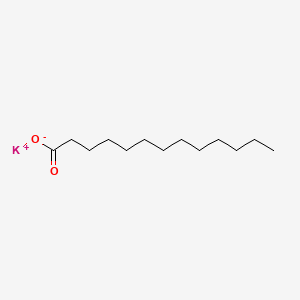

![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
